(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It features a difluorophenyl group attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and (S)-2-methylpropan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the difluorophenyl ring.
Scientific Research Applications
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine
- (2S)-3-(3,5-Difluorophenyl)-2-methylpropan-1-amine
- (2S)-3-(2,6-Difluorophenyl)-2-methylpropan-1-amine
Comparison:
- Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds in chemical reactions may differ due to the electronic effects of the fluorine substituents.
- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses over others.
Properties
IUPAC Name |
(2S)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZIIZMRFWIZBS-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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